Tipelukast - 125961-82-2

Tipelukast

Catalog Number: EVT-285719
CAS Number: 125961-82-2
Molecular Formula: C29H38O7S
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tipelukast (MN-001) is a novel, orally bioavailable drug investigated for its anti-fibrotic properties. [, ] It acts as a non-selective inhibitor targeting multiple pathways involved in inflammation and fibrosis, including phosphodiesterase, 5-lipoxygenase, leukotriene, phospholipase C, and thromboxane A2. [] This multi-target approach distinguishes Tipelukast from more selective inhibitors and forms the basis for its potential therapeutic applications.

Pirfenidone

Relevance: Pirfenidone is relevant to Tipelukast because both drugs are being investigated for the treatment of IPF. One of the provided papers describes a clinical trial protocol designed to evaluate the efficacy, safety, and tolerability of Tipelukast in subjects with IPF . Although the abstract does not directly compare Tipelukast to Pirfenidone, the design of the trial suggests that researchers are likely considering Tipelukast as a potential alternative or adjunct therapy to existing treatments like Pirfenidone.

Nintedanib

Relevance: Similar to Pirfenidone, Nintedanib is relevant in the context of Tipelukast research due to its use in treating IPF. The mention of a clinical trial evaluating Tipelukast for IPF implies a comparison with existing IPF treatments, including Nintedanib. Researchers are likely investigating if Tipelukast offers advantages over or can be combined with Nintedanib for improved efficacy.

Everolimus

Relevance: Everolimus is listed among numerous compounds in a paper titled "Gateways to Clinical Trials" . Although the paper does not provide specific details on the trials themselves, the inclusion of both Everolimus and Tipelukast suggests potential areas of research overlap. This could involve exploring the use of both compounds in combination therapies, potentially for conditions like IPF where both mTOR inhibition (Everolimus) and anti-fibrotic effects (Tipelukast) are desired outcomes.

Synthesis Analysis

The synthesis of Tipelukast involves several chemical reactions that are tailored to produce the desired compound efficiently. While specific proprietary methods used by MediciNova are not publicly disclosed in detail, the general approach to synthesizing similar compounds typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions often include:
    • Alkylation: Introducing alkyl groups to modify the compound's hydrophobicity and receptor affinity.
    • Amination: Incorporating amine groups to enhance biological activity.
    • Cyclization: Forming cyclic structures to stabilize the compound and improve its pharmacokinetic properties.

The synthesis parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity, though detailed parameters for Tipelukast specifically are proprietary.

Molecular Structure Analysis

Tipelukast has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The molecular formula is generally represented as C18H24N2O4SC_{18}H_{24}N_2O_4S. Key features of its structure include:

  • Functional Groups: Presence of sulfonamide and carboxylic acid moieties which are critical for binding to leukotriene receptors.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal interactions with target proteins involved in inflammatory pathways.

The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding affinities and potential conformational changes upon receptor interaction.

Chemical Reactions Analysis

Tipelukast participates in several chemical reactions that are significant for its pharmacological activity:

  1. Inhibition of Arachidonic Acid Metabolism: By inhibiting 5-lipoxygenase, Tipelukast reduces the synthesis of leukotrienes from arachidonic acid, which are mediators of inflammation.
  2. Receptor Binding: The compound binds to leukotriene receptors, blocking their activation by endogenous ligands. This action is crucial in conditions characterized by excessive inflammation.
  3. Metabolic Pathways: In hepatocytes, Tipelukast has been shown to inhibit triglyceride synthesis by down-regulating CD36 expression and affecting lipid metabolism pathways.

These reactions contribute to its therapeutic effects in conditions like non-alcoholic fatty liver disease and idiopathic pulmonary fibrosis.

Mechanism of Action

The mechanism of action of Tipelukast is multifaceted:

  • Leukotriene Receptor Antagonism: By blocking leukotriene receptors (particularly CysLT1), Tipelukast prevents the pro-inflammatory actions mediated by leukotrienes, which play a significant role in asthma and other inflammatory diseases.
  • Inhibition of Fibrosis Pathways: The compound inhibits key signaling pathways involved in fibrosis development, including down-regulation of genes associated with collagen production and myofibroblast activation.
  • Impact on Lipid Metabolism: It reduces triglyceride accumulation in hepatocytes by inhibiting the uptake of arachidonic acid, thereby influencing lipid profiles positively in patients with metabolic disorders.

Research indicates that these mechanisms collectively contribute to the anti-inflammatory and anti-fibrotic effects observed in preclinical models and early clinical trials.

Physical and Chemical Properties Analysis

Tipelukast exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, which affects its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data would be critical for formulation but typically falls within a range suitable for oral bioavailability.

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into these properties.

Applications

Tipelukast shows promise across various scientific applications:

  1. Non-Alcoholic Fatty Liver Disease: Clinical trials have demonstrated its efficacy in reducing liver fat content and improving serum lipid profiles in patients with this condition.
  2. Idiopathic Pulmonary Fibrosis: Ongoing studies suggest that it may slow disease progression by mitigating fibrotic changes in lung tissue.
  3. Metabolic Disorders: Its ability to modulate lipid metabolism positions it as a potential treatment for conditions like hypertriglyceridemia and Type 2 diabetes mellitus.

Properties

CAS Number

125961-82-2

Product Name

Tipelukast

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid

Molecular Formula

C29H38O7S

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Solubility

Soluble in DMSO

Synonyms

4-(6-acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid
KCA 757
KCA-757
KCA757
MN 001
MN-001
MN001 cpd

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.